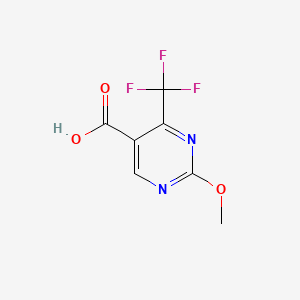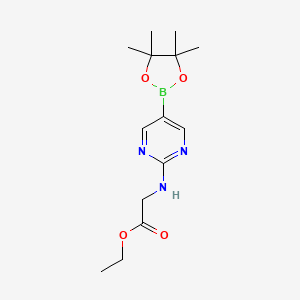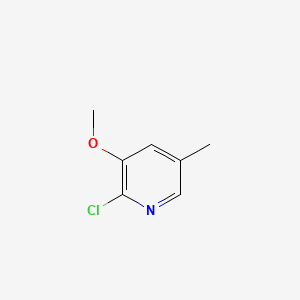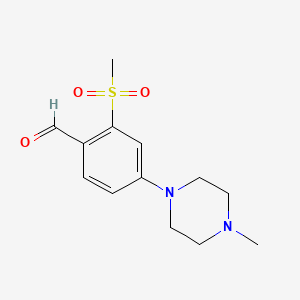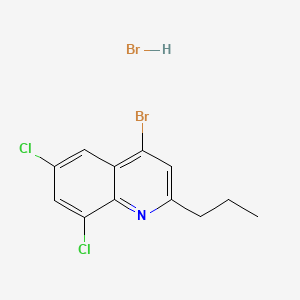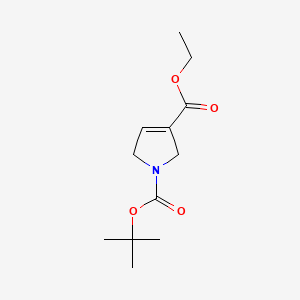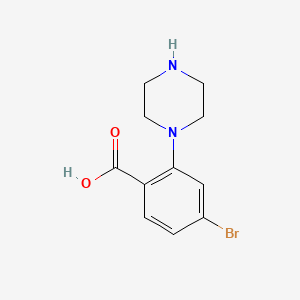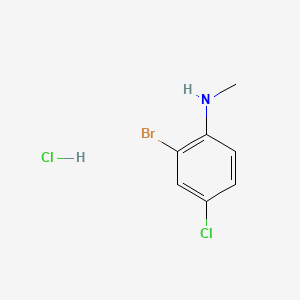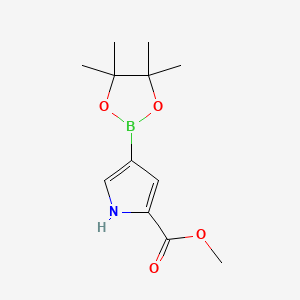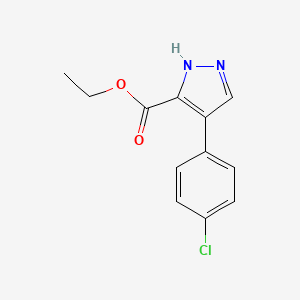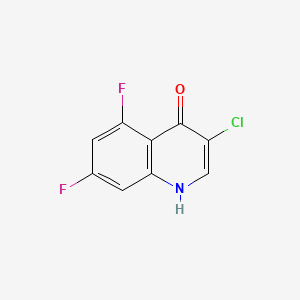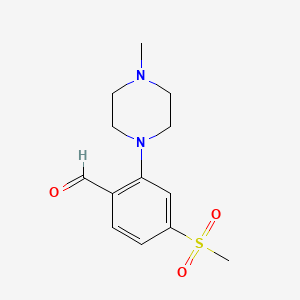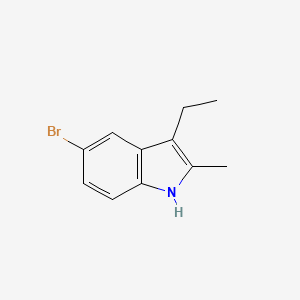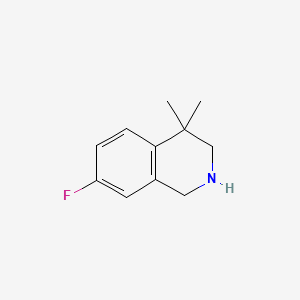
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1203682-76-1 . It has a molecular weight of 215.7 .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI Code for 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .科学的研究の応用
Interaction with Lysozyme and Cytotoxicity Assessment : Hemalatha et al. (2016) investigated the interaction of a related compound, 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme. Their study involved various spectrophotometric studies and molecular docking, highlighting the importance of fluorine in these interactions. Additionally, the cytotoxicity of this compound was evaluated using HeLa cancer cells (Hemalatha et al., 2016).
Potential for Treating Autoimmune Diseases : Kono et al. (2018) described the discovery of a compound, TAK-828F, which possesses a structure including 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl, a moiety similar to 7-Fluoro-4,4-dimethyl-tetrahydroisoquinoline. This compound exhibited robust inhibition of IL-17A cytokine expression and reduced clinical symptoms in a mouse model of autoimmune diseases (Kono et al., 2018).
Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) studied a compound with a structure similar to 7-Fluoro-4,4-dimethyl-tetrahydroisoquinoline for its analgesic and anti-inflammatory effects. The compound demonstrated a pronounced anti-inflammatory effect, significantly greater than diclofenac sodium, and showed potential as a non-narcotic analgesic (Rakhmanova et al., 2022).
Synthesis and Potential as CNS Drug Candidates : Hargitai et al. (2018) outlined a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a closely related compound. They highlighted its use as a building block in synthesizing potential central nervous system drug candidates (Hargitai et al., 2018).
Role in Medicinal Chemistry and Drug Development : Other studies have explored various medicinal chemistry applications of tetrahydroisoquinoline derivatives, including their roles in targeting specific receptors, acting as inhibitors, and their potential use in treating diseases like Parkinson's (Various authors).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFMMYRGACQSHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745172 |
Source


|
| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1203685-22-6 |
Source


|
| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

